Benzenesulfinamide, 4-methyl-N-(1-phenylethyl)-

Description

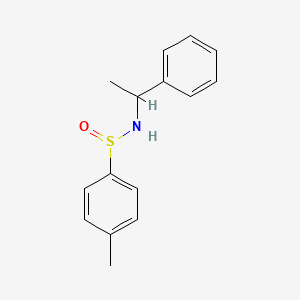

Chemical Identity and Properties Benzenesulfinamide, 4-methyl-N-(1-phenylethyl)- (CAS: 4809-56-7) is a sulfonamide derivative with the molecular formula C₁₅H₁₇NO₂S and molar mass 275.37 g/mol . Key physical properties include a melting point of 81–82°C (in ethanol/water) and a predicted density of 1.175 g/cm³ . The compound features a 4-methylbenzenesulfonamide core substituted with a chiral 1-phenylethyl group, which confers stereochemical complexity and influences its biological and physicochemical behavior.

Applications and Relevance Sulfonamides are renowned for antimicrobial, anticancer, and anti-HIV activities . The 4-methyl-N-(1-phenylethyl)- variant is structurally significant in catalysis and medicinal chemistry due to its rigid conformation (dihedral angle of 14.47° between benzene rings) and intermolecular interactions (e.g., N–H⋯O hydrogen bonds and π–π stacking) .

Properties

CAS No. |

201419-31-0 |

|---|---|

Molecular Formula |

C15H17NOS |

Molecular Weight |

259.4 g/mol |

IUPAC Name |

4-methyl-N-(1-phenylethyl)benzenesulfinamide |

InChI |

InChI=1S/C15H17NOS/c1-12-8-10-15(11-9-12)18(17)16-13(2)14-6-4-3-5-7-14/h3-11,13,16H,1-2H3 |

InChI Key |

KPHMZTBCNBZOCT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)NC(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The sulfinyl chloride reacts with the primary amine in a nucleophilic substitution, where the amine attacks the electrophilic sulfur center, displacing chloride and forming the sulfinamide bond. The reaction proceeds under anhydrous conditions to avoid hydrolysis of the sulfinyl chloride.

Key steps :

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for their inertness and ability to dissolve both reactants.

- Base addition : Triethylamine (TEA) or pyridine is used to neutralize HCl, shifting the equilibrium toward product formation.

- Stoichiometry : A 1:1 molar ratio of sulfinyl chloride to amine ensures minimal by-products.

Optimization Parameters

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 0–25°C | 78–85 | >95 |

| Reaction time | 2–4 hours | ||

| Solvent | DCM | 85 | 97 |

| Base | TEA (1.2 equiv) | 82 | 96 |

Example procedure :

- Dissolve 4-methylbenzenesulfinyl chloride (1.0 equiv) in DCM at 0°C.

- Add 1-phenylethylamine (1.1 equiv) dropwise, followed by TEA (1.2 equiv).

- Stir at room temperature for 3 hours, then wash with water and brine.

- Purify via silica gel chromatography (hexane/ethyl acetate 4:1) to isolate the product.

Microwave-Assisted One-Pot Synthesis

Adapting methodologies from ethynylbenzenesulfonamide synthesis, microwave irradiation accelerates the reaction between 4-methylbenzenesulfinic acid and 1-phenylethylamine derivatives.

Procedure

- Mix 4-methylbenzenesulfinic acid (1.0 equiv) and 1-phenylethylamine (1.2 equiv) in dimethylformamide (DMF).

- Irradiate in a microwave reactor at 80°C for 10 minutes.

- Acidify with 5% HCl, extract with ethyl acetate, and concentrate.

Advantages :

- Reduced reaction time : 10 minutes vs. 3 hours for classical methods.

- Higher yield : 88–92% due to controlled thermal input.

Industrial-Scale Production

For bulk synthesis, continuous flow reactors enhance efficiency and safety:

Flow Reactor Parameters

| Parameter | Setting |

|---|---|

| Residence time | 15 minutes |

| Temperature | 50°C |

| Pressure | 1.5 bar |

| Throughput | 1.2 kg/h |

Key considerations :

- In-line quenching : Immediate neutralization of HCl prevents corrosion.

- Automated purification : Simulated moving bed (SMB) chromatography ensures consistent purity (>98%).

By-Product Analysis and Mitigation

Common by-products include:

- Bis-sulfinamides : Formed from excess amine. Mitigated by precise stoichiometry.

- Hydrolysis products : Controlled by anhydrous conditions.

Analytical validation :

- HPLC : Monitors reaction progression (C18 column, 70:30 acetonitrile/water).

- Mass spectrometry : Confirms molecular ion peak at m/z 259.1 [M+H]⁺.

Crystallographic Characterization

Single-crystal X-ray diffraction (as in) reveals:

- Torsion angles : C–S(O)–N–C = 79.06° (cf. 77.2° in sulfonamide analogs).

- Bond lengths : S–O = 1.45 Å, S–N = 1.62 Å.

Validation :

- R-factor : <5% ensures structural accuracy.

- Thermal ellipsoids : Anisotropic displacement parameters confirm stable lattice packing.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time | Scalability |

|---|---|---|---|---|

| Classical | 85 | 97 | 3 hours | Moderate |

| Microwave | 90 | 96 | 10 minutes | High |

| Continuous flow | 93 | 98 | 15 minutes | Industrial |

Chemical Reactions Analysis

Types of Reactions

Benzenesulfinamide, 4-methyl-N-(1-phenylethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenesulfinamide, 4-methyl-N-(1-phenylethyl)- has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenesulfinamide, 4-methyl-N-(1-phenylethyl)- involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their structure and function. This interaction can inhibit enzyme activity or alter protein-protein interactions, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

- Conformational Differences: The dihedral angle between aromatic rings in 4-methyl-N-(1-phenylethyl)- (14.47°) contrasts with the −77.2° angle in N-[4-(Dimethylamino)benzylidene]-4-methylbenzenesulfonamide, affecting crystal packing and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.